molecular formula C7H6ClFO B1303792 3-Chloro-2-fluorobenzyl alcohol CAS No. 261723-30-2

3-Chloro-2-fluorobenzyl alcohol

Cat. No.: B1303792
CAS No.: 261723-30-2
M. Wt: 160.57 g/mol
InChI Key: SSCVUXTVZOTMJU-UHFFFAOYSA-N
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Description

Significance of Halogenated Aromatic Compounds in Advanced Organic Synthesis

Halogenated aromatic compounds are a class of chemicals characterized by a benzene (B151609) ring to which one or more halogen atoms (fluorine, chlorine, bromine, or iodine) are attached. iloencyclopaedia.org These compounds are of substantial importance in the field of advanced organic synthesis. Their utility stems from the unique influence that halogen atoms exert on the chemical reactivity of the aromatic ring. Halogenation, the process of introducing halogens, is a fundamental reaction in electrophilic aromatic substitution. numberanalytics.comlibretexts.org

The reactivity of the halogenated compound is dependent on the specific halogen present, with the order of reactivity being fluorine > chlorine > bromine > iodine. mt.com This substitution modifies the electron density of the aromatic system and provides a reactive site for further chemical transformations. For instance, halogen atoms can act as leaving groups in nucleophilic substitution reactions or facilitate the formation of organometallic reagents, which are pivotal for creating new carbon-carbon bonds. mt.com

Due to these properties, halogenated aromatics serve as critical intermediates in the synthesis of a wide array of complex molecules. They are integral to the production of pharmaceuticals, polymers, fire retardants, and agrochemicals. numberanalytics.commt.com In the pharmaceutical industry, the incorporation of halogen atoms, particularly fluorine or chlorine, into a molecule can enhance its therapeutic potential. mt.comnih.gov

Overview of Benzyl (B1604629) Alcohol Derivatives as Crucial Intermediates

Benzyl alcohol is an aromatic alcohol consisting of a benzene ring attached to a hydroxymethyl group. nih.govwikipedia.org Its derivatives, which feature various substituents on the aromatic ring, are versatile and crucial intermediates in chemical manufacturing and research. wikipedia.orgpatsnap.com The dual chemical nature of benzyl alcohol, possessing both a hydroxyl group and an aromatic ring, allows it to be soluble in both water and organic solvents, making it a valuable component in chemical synthesis. patsnap.com

Benzyl alcohol and its derivatives undergo several key reactions that underscore their importance as intermediates. The hydroxyl group can be oxidized to form aldehydes (like benzaldehyde) or carboxylic acids (like benzoic acid). patsnap.com It also readily participates in esterification reactions with carboxylic acids to form esters, which are significant in the flavor and fragrance industries. patsnap.com Furthermore, benzyl alcohols can be used in cross-coupling reactions to form new carbon-carbon bonds, offering pathways to more complex molecular structures. acs.org Their role as precursors is extensive, leading to the synthesis of a variety of esters, ethers, and other functionalized molecules used in soaps, perfumes, and pharmaceuticals. wikipedia.org

Specific Academic Context and Research Landscape of 3-Chloro-2-fluorobenzyl Alcohol

This compound, with the chemical formula C₇H₆ClFO, is a specific halogenated benzyl alcohol derivative that serves as a specialized intermediate in organic synthesis. sigmaaldrich.comscbt.com Its structure, featuring both a chlorine and a fluorine atom on the benzene ring at positions 3 and 2 respectively, provides it with distinct reactivity for building complex molecules.

This compound is primarily utilized in the research and development sector as a building block for larger, often biologically active, compounds. A notable application is its use as a key intermediate in the synthesis of Elvitegravir, an integrase inhibitor used in the treatment of HIV infection. google.com The specific arrangement of the halogen atoms on the phenyl ring is critical for the ultimate structure and function of the target molecule.

The academic and industrial interest in this compound is centered on its role as a precursor. Research involving this compound is often part of a larger synthetic strategy, where its unique substitution pattern is exploited to achieve a desired molecular architecture. It is commercially available from various chemical suppliers, typically for research use only, underscoring its role as a starting material or intermediate rather than an end product. scbt.comchemicalbook.com

Chemical Data for this compound

PropertyValueSource(s)
CAS Number 261723-30-2 sigmaaldrich.com, chemicalbook.com, scbt.com
Molecular Formula C₇H₆ClFO sigmaaldrich.com, scbt.com, uni.lu
Molecular Weight 160.57 g/mol sigmaaldrich.com
Alternate Name (3-chloro-2-fluorophenyl)methanol scbt.com, uni.lu
Physical Form Solid sigmaaldrich.com
InChI 1S/C7H6ClFO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2 sigmaaldrich.com
InChIKey SSCVUXTVZOTMJU-UHFFFAOYSA-N sigmaaldrich.com
SMILES String FC1=C(CO)C=CC=C1Cl sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chloro-2-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCVUXTVZOTMJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378588
Record name 3-Chloro-2-fluorobenzyl alcohol
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Molecular Weight

160.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261723-30-2
Record name 3-Chloro-2-fluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261723-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-fluorobenzyl alcohol
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Record name 261723-30-2
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Ii. Advanced Synthetic Methodologies for 3 Chloro 2 Fluorobenzyl Alcohol and Analogues

Chemo-selective Reduction Strategies for Carbonyl Precursors

A primary route to 3-Chloro-2-fluorobenzyl alcohol is through the reduction of its corresponding aldehyde, 3-Chloro-2-fluorobenzaldehyde. The key challenge is the chemo-selective reduction of the aldehyde group without affecting the halogen substituents on the aromatic ring.

Catalytic Hydrogenation Approaches for Substituted Benzaldehydes to Corresponding Benzyl (B1604629) Alcohols

Catalytic hydrogenation is a widely used industrial method for the reduction of aldehydes. This process involves reacting the aldehyde with hydrogen gas under pressure in the presence of a metal catalyst. For substituted benzaldehydes like 3-chloro-2-fluorobenzaldehyde, the choice of catalyst and reaction conditions is critical to prevent side reactions such as hydrodehalogenation (the removal of chlorine or fluorine atoms).

Ruthenium-based catalysts are particularly effective for this transformation. kyoto-u.ac.jpresearchgate.net For instance, Ru nanoparticles supported on ordered mesoporous carbons (CMK-3) have demonstrated high efficiency and reusability for the liquid-phase hydrogenation of benzaldehyde (B42025) and its derivatives. researchgate.net These catalysts can operate under medium hydrogen pressure at room temperature, using water as a green solvent, and show high selectivity for the formation of benzyl alcohol. researchgate.net The crystallographic phase of the ruthenium catalyst is also a crucial factor; an hcp (hexagonal close-packed) phase can suppress the unwanted hydrogenolysis side reaction. kyoto-u.ac.jp Iron-based catalysts, such as certain Fe(II) pincer complexes, have also emerged as highly efficient and chemoselective options, capable of reducing aldehydes in the presence of other reducible functional groups under mild conditions. nih.gov

Catalyst SystemSubstrate ExampleConditionsSelectivity/YieldRef
Ru/CMK-3Benzaldehyde DerivativesH₂ pressure, Room Temp, WaterHigh selectivity to benzyl alcohol researchgate.net
Fe(II) Pincer ComplexVarious Aldehydes30 bar H₂, 40 °C, 1 mol% DBUQuantitative conversion nih.gov
Supported Ru CatalystBenzaldehyde6 MPa H₂, CO₂/H₂OHigh yield of cyclohexanemethanol kyoto-u.ac.jp

Electrochemical Reduction of Halogenated Benzaldehydes to Aromatic Alcohols

Electrochemical reduction offers an alternative, environmentally friendly approach to synthesizing aromatic alcohols from their corresponding aldehydes. This method uses electrical current to drive the reduction reaction, often with high selectivity and under mild conditions. The reduction of benzaldehyde in acidic water-methanol mixtures has been studied in a membrane flow cell using a lead cathode. nih.gov The potential of the cathode is a key parameter that controls the product distribution between the alcohol (a 2-electron reduction product) and hydrobenzoin (B188758) (a 1-electron reduction product). nih.gov

Recent advancements have demonstrated that droplet-assisted flow in a continuous electrochemical reactor can achieve fast and straightforward transformation of alcohols. semanticscholar.org For the oxidation of benzyl alcohol to benzaldehyde, this method can achieve over 98% selectivity and yield. semanticscholar.org While this is the reverse reaction, it highlights the precise control offered by electrochemical methods. For the reduction of halogenated benzaldehydes, the electrode material and electrolyte composition are critical for selectively reducing the aldehyde group while preserving the C-Cl and C-F bonds. This technique avoids the need for chemical reducing agents and can often be performed at ambient temperature and pressure. researchgate.net

Multi-step Organic Synthesis Routes

Multi-step syntheses provide versatile pathways to this compound and its analogues, often starting from more readily available precursors.

Derivatization from Halogenated Benzonitrile Precursors via Benzylamine (B48309) Intermediates

A robust two-step route involves the reduction of a halogenated benzonitrile, such as 3-chloro-2-fluorobenzonitrile, to the corresponding benzylamine, followed by the conversion of the amine to the alcohol.

The first step, the reduction of the nitrile to a primary amine, can be achieved through catalytic hydrogenation using catalysts like Raney nickel or palladium, often in the presence of ammonia (B1221849) to suppress the formation of secondary amines. google.comrsc.org Non-catalytic methods using reagents like diisopropylaminoborane (B2863991) with a catalytic amount of lithium borohydride (B1222165) have also proven effective for reducing a wide variety of nitriles to primary amines in excellent yields. nih.govorganic-chemistry.org

The second step involves the conversion of the resulting benzylamine to benzyl alcohol. A classic method for this transformation is diazotization, where the primary amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form an unstable diazonium salt. byjus.comlearncbse.in This intermediate readily decomposes in water to yield the corresponding alcohol with the evolution of nitrogen gas. byjus.comlearncbse.in A patent describes the synthesis of this compound from 3-chloro-2-fluorobenzylamine (B1586197) with a yield of 85.3%. google.com More recently, manganese-catalyzed deaminative hydroxylation of benzylamines has been developed, using methanol (B129727) as both a hydrogen donor and an amino acceptor, offering a direct conversion to alcohols in good yields. nih.gov

Starting MaterialIntermediateReagents for Step 2ProductYieldRef
3-Chloro-2-fluorobenzonitrile3-Chloro-2-fluorobenzylamineNaNO₂, H₂SO₄, H₂OThis compound85.3% google.com
BenzylamineBenzyl diazonium saltNitrous Acid (NaNO₂/HCl)Benzyl alcohol- byjus.comlearncbse.in
Benzylamine-Mn-I catalyst, Cs₂CO₃, MeOHBenzyl alcohol77% nih.gov

Application of Organometallic Coupling Reactions in Constructing Substituted Benzyl Moieties (e.g., Negishi Coupling of 3-Chloro-2-fluorobenzyl Bromide)

Organometallic cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Negishi coupling, which pairs an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is particularly versatile. wikipedia.orgorganic-chemistry.org This reaction can be used to construct substituted benzyl frameworks. For instance, a 3-chloro-2-fluorobenzyl moiety could be synthesized by coupling a suitable organozinc reagent with a di-halogenated benzene (B151609) derivative.

Alternatively, if starting with a precursor like 3-chloro-2-fluorobenzyl bromide, it can be coupled with an organozinc reagent (R'-ZnX) to form a new C-C bond, yielding R'-CH₂-C₆H₃(Cl)(F). The organozinc reagents themselves are often prepared from the corresponding organolithium or Grignard reagents. youtube.comsigmaaldrich.com The Negishi coupling is known for its high functional group tolerance, making it suitable for complex molecules. chem-station.comorgsyn.org Iron-based catalysts have also been shown to be effective in the Negishi coupling of benzyl halides. rsc.org

Esterification and Subsequent Hydrolysis Pathways for Benzyl Alcohol Derivatives

This two-step process can serve as a purification method or a protection strategy during a larger synthesis. This compound is first converted into an ester, a reaction known as esterification. This can be achieved by reacting the alcohol with a carboxylic acid or its derivative (like an acyl chloride or anhydride). For example, reacting benzyl alcohol with acetic anhydride (B1165640) can produce benzyl acetate. mdpi.com

The resulting benzyl ester can then be purified and subsequently converted back to the alcohol via hydrolysis. archive.org This cleavage can be accomplished under acidic or basic conditions, or through catalytic hydrogenation. google.comscite.ai A patented process describes the hydrolysis of benzyl esters with water in the liquid phase, without strong acids or bases, at temperatures between 40°C and 320°C, to yield highly pure benzyl alcohol. google.comgoogle.com This method allows for a high degree of conversion (over 98%) and simplifies downstream processing. google.com

ReactionReagentsConditionsProductRef
EsterificationAcetic AnhydrideZn₂(BDC)₂(DABCO) catalyst, MicrowaveAcylated benzaldehyde derivative mdpi.com
HydrolysisWater40-320 °C, No strong acid/baseBenzyl alcohol google.comgoogle.com
HydrolysisTFAlCH₂Cl₂ (1:1)45 °CCleavage of benzyl ester thieme-connect.de

Exploration of Grignard Reagent Chemistry for the 3-Chloro-2-fluorobenzyl Moiety

The Grignard reaction is a cornerstone of organic synthesis, providing a powerful method for the formation of carbon-carbon bonds. This organometallic reaction involves the addition of a Grignard reagent (organomagnesium halide) to an electrophilic carbon, such as the carbonyl carbon of an aldehyde or ketone, to produce secondary or tertiary alcohols, respectively. libretexts.orgyoutube.com The synthesis of this compound and its analogues can be approached via two principal Grignard-based strategies: the addition of a simple Grignard reagent to the precursor 3-chloro-2-fluorobenzaldehyde, or the formation of a Grignard reagent from a 3-chloro-2-fluorobenzyl halide followed by reaction with an electrophile like formaldehyde. libretexts.org

The first pathway involves the reaction of a suitable Grignard reagent, such as methylmagnesium bromide, with 3-chloro-2-fluorobenzaldehyde. chemicalbook.comsigmaaldrich.com This nucleophilic addition to the aldehyde's carbonyl group, followed by an aqueous workup, would yield a substituted secondary alcohol, specifically 1-(3-chloro-2-fluorophenyl)ethanol.

The second pathway requires the formation of a Grignard reagent from a 3-chloro-2-fluorobenzyl halide, such as the corresponding chloride or bromide. However, the preparation of Grignard reagents from aryl chlorides can be challenging and may require specific initiation techniques or the use of more reactive bromo-derivatives as co-reagents. chemspider.comyoutube.com Research into analogous compounds, such as 2-chlorobenzyl chloride, has demonstrated that Grignard reagents can be successfully formed from chlorinated precursors, often achieving high yields. patsnap.comgoogle.com

Detailed research into the synthesis of complex heterocyclic structures has provided valuable insights into the reactivity of Grignard reagents analogous to the 3-chloro-2-fluorobenzyl moiety. In one study, a variety of substituted benzylmagnesium chloride Grignard reagents were successfully synthesized and reacted with 4-amino-2-chloronicotinonitrile (B6590771) to produce key intermediates for pharmacologically active compounds. researchgate.netmdpi.com This demonstrates the viability of forming and utilizing Grignard reagents with substitution patterns relevant to the target moiety.

The findings from these analogue syntheses highlight the reaction conditions and yields that can be expected for Grignard-based approaches in this class of compounds.

Starting MaterialGrignard ReagentIntermediate ProductYield (%)
4-Amino-2-chloronicotinonitrile(2-Fluorobenzyl)magnesium chloride1-(4-Amino-2-chloropyridin-3-yl)-2-(2-fluorophenyl)ethan-1-one43% researchgate.net
4-Amino-2-chloronicotinonitrile(4-Fluorobenzyl)magnesium chloride1-(4-Amino-2-chloropyridin-3-yl)-2-(4-fluorophenyl)ethan-1-one70% researchgate.netmdpi.com
4-Amino-2-chloronicotinonitrile(Naphthalen-1-ylmethyl)magnesium chloride1-(4-Amino-2-chloropyridin-3-yl)-2-(naphthalen-1-yl)ethan-1-one67% mdpi.com

Table 1: Synthesis of Ketone Intermediates via Addition of Analogue Grignard Reagents to a Nitrile.

These studies underscore the utility of Grignard chemistry for creating complex molecules containing halogenated benzyl groups. The successful synthesis of these analogues suggests that similar strategies could be effectively applied to produce this compound and its derivatives, either by careful selection of the Grignard reagent and carbonyl substrate or by optimizing the formation of the specific 3-chloro-2-fluorobenzylmagnesium halide.

Iii. High Resolution Spectroscopic Characterization and Structural Investigations of 3 Chloro 2 Fluorobenzyl Alcohol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is an indispensable technique for mapping the carbon-hydrogen framework of a molecule. For a complex, substituted benzene (B151609) ring system such as in 3-chloro-2-fluorobenzyl alcohol, advanced 1D and 2D NMR methods are required for complete spectral assignment and structural confirmation.

The ¹H and ¹³C NMR spectra of this compound are complicated by the presence of two different halogen substituents and the resulting asymmetric substitution pattern on the benzene ring. This leads to a complex spin system for the aromatic protons and distinct chemical shifts for each aromatic carbon.

¹H NMR Spectral Analysis: The aromatic region of the ¹H NMR spectrum is expected to show three distinct multiplets corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and chlorine atoms and the electron-donating character of the hydroxymethyl group. The proton ortho to the fluorine atom (H-6) will experience coupling to the fluorine nucleus (²JH-F), in addition to the typical proton-proton (³JH-H and ⁴JH-H) couplings, further splitting the signal. The benzylic protons (-CH₂OH) typically appear as a singlet, which may show coupling to the hydroxyl proton unless D₂O exchange is performed. The hydroxyl proton itself is a broad singlet. chemicalbook.com

¹³C NMR Spectral Analysis: The ¹³C NMR spectrum will display seven unique signals: six for the aromatic carbons and one for the benzylic carbon. The carbon atoms directly bonded to the fluorine and chlorine will show the most significant shifts. Crucially, the carbon signals will exhibit coupling with the ¹⁹F nucleus (¹JC-F, ²JC-F, ³JC-F, etc.), which is invaluable for assigning the carbon atoms in the fluorinated ring. researchgate.net The magnitude of the C-F coupling constants is highly dependent on the number of bonds separating the carbon and fluorine atoms, providing definitive structural information. researchgate.netrsc.org For instance, the direct one-bond coupling (¹JC-F) for the carbon attached to fluorine (C-2) is expected to be very large (typically > 240 Hz). rsc.org

Below are the predicted and reported spectral data for this compound and related compounds for comparison.

Table 1: ¹H and ¹³C NMR Chemical Shift Data

CompoundNucleusChemical Shift (δ, ppm) and Multiplicity
This compound¹H NMR (CDCl₃)Aromatic H: ~7.1-7.5 (m, 3H); CH₂: ~4.7 (s, 2H); OH: variable (br s, 1H) chemicalbook.com
¹³C NMRData not fully available in searched literature. Expected: C-F (~155-165 ppm, d, ¹JC-F > 240 Hz), C-Cl (~130-135 ppm), other Ar-C (~115-140 ppm), CH₂OH (~60 ppm). researchgate.netrsc.org
2-Fluorobenzyl alcohol¹H NMR (500 MHz, CDCl₃)7.40 (t, J=7.5 Hz, 1H), 7.31–7.24 (m, 1H), 7.13 (t, J=7.5 Hz, 1H), 7.04 (t, J=9.2 Hz, 1H), 4.70 (s, 2H), 3.09 (s, 1H) rsc.org
¹³C NMR (CDCl₃)160.55 (d, JC-F=246.0 Hz), 129.26 (d, JC-F=4.4 Hz), 129.19, 127.88 (d, JC-F=14.7 Hz), 124.18 (d, JC-F=3.5 Hz), 115.16 (d, JC-F=21.2 Hz), 58.90 rsc.org
3-Chlorobenzyl alcohol¹H NMRAromatic H: ~7.2-7.4 (m, 4H); CH₂: ~4.6 (s, 2H); OH: variable (br s, 1H) nih.govchemicalbook.com
¹³C NMR (CDCl₃)143.1, 134.4, 129.8, 127.5, 127.1, 125.1, 64.5 nih.govrsc.org

To unambiguously assign all proton and carbon signals for complex molecules like this compound, two-dimensional (2D) NMR experiments are employed. youtube.com These techniques reveal correlations between nuclei, allowing for the assembly of the molecular structure piece by piece.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds (²J or ³J). researchgate.net For this compound, a COSY spectrum would show cross-peaks connecting adjacent aromatic protons (e.g., H-4 with H-5, and H-5 with H-6), confirming their positions relative to one another. No correlation would be expected between the benzylic (CH₂) protons and the aromatic protons, as they are separated by more than three bonds.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JC-H). researchgate.netresearchgate.net An HSQC spectrum would show a cross-peak for each C-H bond. For instance, the signal for the benzylic protons (~4.7 ppm) would correlate with the benzylic carbon signal (~60 ppm). Each aromatic proton signal would correlate with its corresponding aromatic carbon signal, greatly simplifying the assignment of the crowded aromatic region of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges, typically two or three bonds (²JC-H and ³JC-H). youtube.comyoutube.com This is extremely powerful for connecting molecular fragments. For this compound, the benzylic protons would show correlations to the C-1 carbon and the C-2 and C-6 carbons of the aromatic ring. These correlations definitively place the -CH₂OH group on the C-1 carbon. Furthermore, long-range C-F couplings can sometimes be observed in HMBC spectra, providing additional confirmation of the substitution pattern. bmrb.io

While this compound is not chiral, related fluorinated benzyl (B1604629) systems can be. For example, if the benzylic carbon were substituted (e.g., α-methyl-3-chloro-2-fluorobenzyl alcohol), it would be a chiral center. NMR spectroscopy, in conjunction with chiral solvating agents (CSAs), is a powerful method for determining the enantiomeric purity of such chiral molecules. nih.govunipi.it

The method involves adding a small amount of an optically pure CSA to the NMR sample of the racemic or enantiomerically-enriched analyte. frontiersin.org The CSA interacts non-covalently with the enantiomers of the analyte to form transient diastereomeric complexes. nih.govresearchgate.net These diastereomeric complexes have different physical properties and, therefore, different NMR spectra. As a result, a single peak in the spectrum of the racemate can be split into two separate peaks in the presence of the CSA, one for each enantiomer. nih.gov The ratio of the integrals of these two peaks directly corresponds to the enantiomeric ratio of the analyte.

For chiral fluorinated benzyl systems, CSAs like Pirkle's alcohol (2,2,2-trifluoro-1-(9-anthryl)ethanol) or various BINOL-based derivatives are often effective. frontiersin.org The interactions responsible for the separation of signals include hydrogen bonding (between the alcohol/amine groups of the CSA and the analyte's hydroxyl group) and π-π stacking between the aromatic rings. The fluorine atoms in the analyte can influence the electronic nature of the aromatic ring, potentially enhancing the π-π interactions and leading to better spectral separation of the enantiomeric signals.

Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides information about the functional groups present in a molecule and can also offer insights into its conformational properties. theaic.org

The FTIR spectrum of this compound is dominated by absorptions corresponding to its functional groups. The presence of both ortho- and meta-substituents on the benzene ring influences the exact positions of these bands. In ortho-halogenated benzyl alcohols, different molecular conformations can exist, some of which may be stabilized by intramolecular hydrogen bonds between the hydroxyl proton and the ortho-halogen. rsc.orgresearchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeDescription
3200-3600O-H stretchA strong, broad absorption characteristic of the hydroxyl group, indicating hydrogen bonding. researchgate.netresearchgate.net
3000-3100Aromatic C-H stretchMultiple weak to medium bands just above 3000 cm⁻¹. theaic.org
2850-2960Aliphatic C-H stretchStretching vibrations of the methylene (B1212753) (-CH₂) group. theaic.org
1450-1600Aromatic C=C stretchA series of bands characteristic of the benzene ring.
1200-1300C-F stretchA strong band indicative of the carbon-fluorine bond.
1000-1250C-O stretchA strong band for the primary alcohol C-O bond.
700-850C-Cl stretchA medium to strong band for the carbon-chlorine bond. theaic.org
750-900Aromatic C-H out-of-plane bendBands whose positions are diagnostic of the 1,2,3-trisubstitution pattern on the benzene ring.

Raman spectroscopy provides vibrational information that is complementary to FTIR. theaic.org While FTIR is based on the change in dipole moment during a vibration, Raman scattering depends on the change in polarizability. Therefore, symmetric vibrations and vibrations of non-polar bonds, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum.

For this compound, the Raman spectrum would be expected to show:

Strong aromatic ring breathing modes: The symmetric stretching vibrations of the benzene ring, typically appearing in the 1000-1600 cm⁻¹ region, are often very intense in Raman spectra. researchgate.netchemicalbook.com The phenyl ring breathing mode near 1000 cm⁻¹ is particularly characteristic. researchgate.net

C-Cl and C-F vibrations: The stretches for the carbon-halogen bonds will also be present, although their intensities can vary.

CH₂ group vibrations: Symmetric C-H stretching and deformation modes of the methylene group will be observable.

Analysis of both FTIR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. In studies of related halogenated benzyl alcohols, Raman spectroscopy has been used to identify different conformers and to study intermolecular interactions, such as dimerization. rsc.orgrsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (C₇H₆ClFO), the monoisotopic mass is calculated to be 160.00912 Da. uni.lu

Upon ionization in a mass spectrometer, the molecule forms a molecular ion (M⁺) which can then break apart into smaller, characteristic fragment ions. The fragmentation of benzyl alcohols typically follows distinct pathways, including alpha cleavage and dehydration. libretexts.orglibretexts.orglibretexts.org

Alpha Cleavage: This involves the breaking of the C-C bond adjacent to the oxygen atom, which would result in a resonance-stabilized cation. libretexts.org

Dehydration: The elimination of a water molecule (H₂O, mass 18) is a common fragmentation pathway for alcohols, leading to a fragment ion at M-18. libretexts.orglibretexts.org

Isotopic Pattern: A key feature in the mass spectrum of this compound is the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in a characteristic pattern for any chlorine-containing fragment, where a peak (M) is accompanied by a smaller peak at two mass units higher (M+2), with an intensity ratio of roughly 3:1. libretexts.orgdocbrown.info

Predicted mass-to-charge ratios (m/z) for various adducts of the molecule have been calculated, providing reference points for experimental analysis. uni.lu

Adduct TypePredicted m/z
[M+H]⁺161.01640
[M-H]⁻159.00184
[M+Na]⁺182.99834
[M+K]⁺198.97228
[M+H-H₂O]⁺143.00638

Data sourced from PubChem. uni.lu

Microwave Spectroscopy for Rotational Constants and Gas-Phase Conformational Analysis (drawing from related halo-phenols)

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. By measuring the frequencies of rotational transitions, highly precise rotational constants can be determined, which in turn provide detailed information about the molecule's geometry, bond lengths, bond angles, and conformational preferences. nih.govyoutube.com

While specific microwave spectroscopy data for this compound is not extensively published, valuable insights can be drawn from studies on the parent molecule, benzyl alcohol, and related halogenated derivatives. nih.govrsc.org The rotational spectrum of benzyl alcohol itself is consistent with a gauche conformation, where the oxygen atom is staggered relative to the phenyl ring. nih.gov This conformation leads to four equivalent minima, and quantum mechanical tunneling between them can cause splitting in the spectral lines. nih.gov

For ortho-halogenated benzyl alcohols, the substitution of a halogen atom introduces new conformational possibilities and intramolecular interactions. rsc.org Studies on these related compounds reveal that they can exist in both chiral conformations and an achiral form. The stability of these conformers is dictated by a delicate balance of forces, including potential intramolecular hydrogen bonds between the hydroxyl proton and the halogen atom (OH···X). rsc.org

In the case of this compound, one would expect the rotational spectrum to be complex, reflecting the molecule's low symmetry. The analysis would aim to identify the preferred conformation(s) in the gas phase, determining the dihedral angle of the -CH₂OH group relative to the aromatic ring and the influence of the chloro and fluoro substituents on this geometry. The rotational constants (A, B, C) derived from the spectrum would be unique fingerprints of the molecule's principal moments of inertia.

ParameterSignificance in Structural AnalysisReference Compound Insights (Benzyl Alcohol)
Rotational Constants (A, B, C)Provide principal moments of inertia, defining the overall shape and size of the molecule.Used to confirm a non-planar, gauche conformation. nih.gov
Conformational IsomersDifferent spatial arrangements of atoms (rotamers) can be identified as distinct sets of rotational spectra.Ortho-halogenated derivatives show multiple stable conformers, some stabilized by OH···X interactions. rsc.org
Tunneling SplittingsIndicate the presence of low energy barriers between equivalent conformations.Observed in benzyl alcohol, indicating tunneling between four equivalent gauche minima. nih.gov

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures of Derivatives

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a solid-state crystal. While the specific crystal structure of this compound is not detailed in available literature, extensive research on the crystal structures of related halogenated benzyl alcohols and their derivatives provides a strong basis for understanding its likely solid-state behavior. researchgate.nettandfonline.com

These studies reveal that the packing of molecules within the crystal lattice is governed by a network of intermolecular interactions. researchgate.net The crystallization process is often initiated by the strongest available interactions, which then guide the subsequent assembly into a three-dimensional supramolecular structure. researchgate.net For halogenated benzyl alcohols, these interactions include:

Classical Hydrogen Bonds (OH···O): The hydroxyl groups of adjacent molecules can form strong hydrogen bonds, often creating primary structural motifs like chains or dimers. researchgate.net

π···π Stacking: The aromatic rings can stack on top of one another, an interaction that is fundamental to the formation of initial supramolecular chains. researchgate.net

Interaction TypeDescriptionRole in Crystal Packing of Related Compounds
OH···O Hydrogen BondStrong, directional interaction between hydroxyl groups.A primary force in forming 1D supramolecular chains. researchgate.net
π···π StackingAttractive, noncovalent interaction between aromatic rings.Contributes to the initial formation and stabilization of molecular chains. researchgate.net
CH···X InteractionsWeak hydrogen bonds involving a C-H bond and a halogen atom.Key in stabilizing the 3D crystal packing due to a large contact area and high frequency of occurrence. researchgate.net
X···X InteractionsInteractions between halogen atoms on adjacent molecules.Contributes to the growth of the supramolecular structure in three dimensions via σ-hole bonding. researchgate.net

Iv. Computational Chemistry and Theoretical Investigations of 3 Chloro 2 Fluorobenzyl Alcohol

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 3-Chloro-2-fluorobenzyl alcohol, DFT methods are employed to investigate its geometry, stability, and reactivity.

The structure of this compound is not static; rotation around the C(ring)-C(methylene) and C-O single bonds gives rise to various conformers with different energies. Geometry optimization calculations using DFT are essential to locate the minimum energy structures on the potential energy surface.

For benzyl (B1604629) alcohols, the orientation of the hydroxymethyl group (-CH₂OH) relative to the benzene (B151609) ring is a key conformational feature. The presence of an ortho-fluorine substituent, as in this compound, strongly influences the conformational landscape. researchgate.net Studies on the closely related 2-fluorobenzyl alcohol have shown that a conformation stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the ortho-fluorine atom is significantly preferred. researchgate.net This interaction helps to lock the orientation of the alcohol group. Therefore, it is predicted that the most stable conformer of this compound will also feature this O-H···F intramolecular hydrogen bond.

Table 1: Predicted Conformational Features of this compound

Feature Description Predicted Stability
Intramolecular H-Bond Conformer where the hydroxyl hydrogen is oriented towards the ortho-fluorine atom, forming a five-membered ring-like structure. Most stable conformer due to the favorable O-H···F interaction.
Non-H-Bonded (Anti) Conformer where the hydroxyl group is oriented away from the fluorine atom. Less stable due to the absence of the stabilizing intramolecular hydrogen bond.

| Ring Orientation | Rotation of the entire -CH₂OH group relative to the plane of the benzene ring. | The potential energy surface would need to be scanned to determine the precise rotational barrier, but the H-bonded conformer is expected to dominate. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the electron-withdrawing nature of the chlorine and fluorine atoms is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzyl alcohol.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical reactivity.

Table 2: Global Reactivity Descriptors from FMO Analysis

Descriptor Formula Significance
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability.
Ionization Potential (I) -EHOMO Energy required to remove an electron.
Electron Affinity (A) -ELUMO Energy released when an electron is added.
Electronegativity (χ) (I + A) / 2 The power of an atom/molecule to attract electrons.
Chemical Hardness (η) (I - A) / 2 Measures resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η) Reciprocal of hardness; indicates higher reactivity.

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, allowing for the prediction of reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to indicate different potential values: red regions signify negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow areas represent intermediate potential.

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen and fluorine atoms, and to a lesser extent, the chlorine atom. These are the primary sites for electrophilic attack.

Positive Potential (Blue): Primarily located on the hydrogen atom of the hydroxyl group, making it the most likely site for nucleophilic attack or deprotonation. The hydrogen atoms on the aromatic ring will also exhibit some positive potential.

This analysis is crucial for understanding how the molecule will interact with other reagents. nih.gov

Theoretical vibrational frequency analysis is performed using DFT to predict the infrared (IR) and Raman spectra of a molecule. The calculated frequencies correspond to the different vibrational modes, such as stretching, bending, and torsional motions of the atoms.

Comparing the calculated spectrum with an experimental one is a standard method for validating the accuracy of the computed molecular geometry. goettingen-research-online.de For this compound, key vibrational modes of interest would include:

O-H Stretch: This is particularly sensitive to hydrogen bonding. In a conformer with an intramolecular O-H···F bond, this stretching frequency would be red-shifted (appear at a lower wavenumber) compared to a non-bonded conformer. researchgate.net

C-F and C-Cl Stretches: These vibrations are characteristic of the halogen substituents.

C-O Stretch and O-H Bend: Associated with the alcohol functional group.

Aromatic C-H and C=C Stretches: Characteristic of the benzene ring.

A close agreement between the scaled theoretical frequencies and the experimental peak positions would confirm that the calculated lowest-energy conformer is the dominant species present in the experimental sample.

Quantum Chemical Calculations of Intermolecular Interactions

Beyond the properties of a single molecule, quantum chemical calculations can illuminate how molecules of this compound interact with each other, which governs its physical properties in the liquid and solid states.

Hydrogen bonding is the most significant non-covalent interaction for this compound. Computational methods can be used to investigate both intramolecular and intermolecular forms of these bonds.

Intramolecular Hydrogen Bonding: As discussed previously, the presence of an ortho-fluorine atom makes a strong case for the existence of an intramolecular O-H···F hydrogen bond. researchgate.netsemanticscholar.org Computational analyses, such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, can be used to confirm and quantify the strength of this interaction. rsc.org These methods can identify a bond critical point between the H and F atoms and calculate the charge transfer from the fluorine lone pair to the antibonding σ* orbital of the O-H bond, providing quantitative evidence of the hydrogen bond's existence and strength.

Intermolecular Hydrogen Bonding: In the condensed phase (liquid or solid), molecules of this compound can form intermolecular hydrogen bonds with each other. The alcohol group can act as both a hydrogen bond donor (via the H atom) and an acceptor (via the lone pairs on the O atom). DFT studies on clusters of alcohol molecules (dimers, trimers, etc.) can reveal the preferred geometries and binding energies of these intermolecular arrangements. sid.ir These calculations often show a cooperative effect, where the formation of one hydrogen bond strengthens the subsequent ones in a chain or cyclic cluster. sid.ir

Aromatic Stacking Interactions in Enzyme-Substrate Complexes

The binding of small molecules to enzymes is often governed by a series of non-covalent interactions, including aromatic stacking. In the case of halogenated benzyl alcohols, their interaction with enzymes like aryl-alcohol oxidase (AAO) has been a subject of detailed computational study. Research on AAO from Pleurotus eryngii reveals that substrates like this compound are positioned in the active site through a specific T-shaped stacking interaction with the side chain of a tyrosine residue (Tyr92). nih.gov

Quantum mechanics calculations have shown that electron-withdrawing substituents, such as the chlorine and fluorine atoms on this compound, lead to lower stacking energies between the corresponding aldehyde product and the tyrosine residue. This weaker interaction is crucial for facilitating the release of the product from the enzyme's active site. This observation aligns with kinetic analyses, which demonstrate that the enzymatic reaction for 3-chloro and 3-fluorobenzyl alcohols proceeds via a ping-pong mechanism, where the product is released before the next substrate binds. nih.gov

Table 1: Influence of Substituents on Aromatic Stacking and Kinetic Mechanism in Aryl-Alcohol Oxidase This table summarizes the relationship between the electronic nature of substituents on benzyl alcohol derivatives, the calculated stacking energy with Tyr92, and the observed kinetic mechanism.

Substituent Type on Benzyl AlcoholStacking Energy (Aldehyde-Tyrosine)Observed Kinetic Mechanism
Electron-Withdrawing (e.g., -Cl, -F)LowerPing-Pong
Electron-Donating (e.g., -OCH₃)HigherTernary Complex

Halogen Bonding Characterization

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site. mdpi.com The chlorine and fluorine atoms in this compound can potentially act as halogen bond donors. The strength of this interaction is influenced by the polarizability of the halogen and the nature of the atom it is covalently bonded to.

Computational studies on various aryl halides provide a framework for understanding these interactions. Generally, a shorter distance between the halogen and the interacting nucleophile corresponds to a stronger, more favorable bond. beilstein-journals.org The formation of a halogen bond is often characterized by calculating the change in Gibbs free energy (ΔG); a negative value indicates a spontaneous interaction. beilstein-journals.org While specific computational data for halogen bonding in this compound is not detailed in the surveyed literature, the principles derived from model systems like phenyl chloride are applicable. beilstein-journals.org The presence of both chlorine and fluorine allows for multiple potential halogen bonding interactions, which can influence crystal packing and binding affinity to biological targets. nih.gov

Table 2: General Correlation for Halogen Bond (X···Cl⁻) Properties This conceptual table, based on findings from various aryl halides, illustrates the general relationship between the halogen bond donor, the interaction distance, and the free energy of bond formation.

Halogen Bond Donor (Example)Interaction Distance (X···Cl⁻)Free Energy of Formation (ΔG)
Phenyl Chloride~3.85 ÅEndergonic (Unfavorable)
Cationic Imidazolium HalidesShorterExergonic (Favorable)
Diarylhalonium CationsShorterMore Exergonic (More Favorable)

Note: Data is illustrative of general trends and not specific to this compound. beilstein-journals.org

Reaction Mechanism Modeling using Advanced Computational Methods

Advanced computational methods are essential for mapping the intricate details of chemical reactions, including the identification of reaction pathways, transition states, and intermediate species.

The enzymatic oxidation of this compound by aryl-alcohol oxidase (AAO) serves as a prime example of a computationally studied reaction pathway. enzox2.eu The catalytic mechanism involves the oxidation of the primary alcohol to its corresponding aldehyde. nih.gov Modeling and experimental data suggest that this transformation proceeds through a concerted mechanism. nih.gov

This concerted reaction involves the simultaneous transfer of a hydride ion from the alcohol's methylene (B1212753) group to the N5 atom of the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor, and the abstraction of the hydroxyl proton by a catalytic base, typically a histidine residue (e.g., His502 in P. eryngii AAO). nih.gov This single-step process, which passes through a specific transition state, avoids the formation of unstable charged intermediates. The precise orientation of the substrate in the active site, secured by the aromatic stacking with Tyr92, is critical for achieving this catalytically competent arrangement for the concerted transfer. nih.gov

Reductive Half-Reaction:

The enzyme (E-FADox) binds the alcohol substrate (ROH).

Through the concerted mechanism, the alcohol is oxidized to an aldehyde (RCHO), and the enzyme's cofactor is reduced (E-FADred).

The first product, the aldehyde, is released from the active site. The weakness of the aromatic stacking interaction facilitates this step. nih.gov

Oxidative Half-Reaction: 4. The reduced enzyme (E-FADred) binds the second substrate, molecular oxygen (O₂). 5. The reduced flavin cofactor reacts with O₂, transferring electrons to form hydrogen peroxide (H₂O₂). The enzyme is regenerated in its oxidized state (E-FADox). 6. The second product, H₂O₂, is released, completing the catalytic cycle.

V. Mechanistic Studies and Reaction Kinetics of 3 Chloro 2 Fluorobenzyl Alcohol Transformations

Enzymatic Oxidation Mechanisms

Aryl-alcohol oxidases (AAO) are a family of FAD-containing enzymes that catalyze the oxidation of aromatic primary alcohols to their corresponding aldehydes, using molecular oxygen as the electron acceptor and producing hydrogen peroxide as a byproduct. nih.govwikipedia.org These enzymes are of significant interest for biotechnological applications due to their broad substrate range and stereoselectivity. nih.gov

The catalytic mechanism of AAO typically follows a bi-substrate ping-pong kinetic model. frontiersin.orgnih.gov This mechanism involves two distinct half-reactions. nih.gov

Oxidative Half-Reaction: The reduced FADH₂ cofactor reacts with molecular oxygen, which diffuses into the active site. This reoxidizes the cofactor to FAD, allowing the catalytic cycle to continue, and releases hydrogen peroxide. nih.gov The aldehyde product is then released from the enzyme.

Kinetic studies on the oxidation of halogenated benzyl (B1604629) alcohols, such as 3-chloro-4-methoxybenzyl alcohol, by AAOs from various fungal sources like Pleurotus eryngii and Bjerkandera adusta have confirmed that the reaction adheres to a ping-pong mechanism. This is evidenced by linear patterns in Hanes-Woolf and Lineweaver-Burk plots. frontiersin.orgnih.gov

Halogen substituents on the benzyl alcohol ring significantly influence the kinetics and substrate binding of AAO-catalyzed reactions. The electronic properties and position of the halogens can alter the substrate's affinity for the enzyme and the rate of catalysis.

For instance, studies on AAO from a Bjerkandera anamorph revealed an extremely high efficiency for the oxidation of chlorinated benzyl alcohols, with catalytic efficiencies (kcat/Km) up to 1000–1500 s⁻¹ mM⁻¹. csic.es In contrast, fluorine substituents had a more modest or even null effect on the catalytic rate constant (kcat). csic.es

Research comparing the oxidation of 4-methoxybenzyl alcohol and 3-chloro-4-methoxybenzyl alcohol by AAOs from B. adusta (BaAAO) and P. eryngii (PeAAO) provides specific insights. frontiersin.orgnih.gov The presence of the chlorine atom was found to not significantly affect the rate of flavin reduction, which is the initial step of the reaction. However, the dissociation constant (Kd) for 3-chloro-4-methoxybenzyl alcohol was lower than for its non-chlorinated counterpart, suggesting tighter binding to the enzyme. frontiersin.orgnih.gov This tighter binding is also reflected in the lower Michaelis constant (Km) for the chlorinated substrate.

Steady-State Kinetic Parameters of AAOs with Halogenated vs. Non-Halogenated Substrates frontiersin.org
EnzymeSubstratekcat (s⁻¹)Km (µM)kcat/Km (s⁻¹·mM⁻¹)
BaAAO4-Methoxybenzyl alcohol360 ± 10150 ± 102400
BaAAO3-Cl-4-methoxybenzyl alcohol250 ± 1060 ± 104167
PeAAO4-Methoxybenzyl alcohol220 ± 1050 ± 104400
PeAAO3-Cl-4-methoxybenzyl alcohol120 ± 140 ± 23000

Palladium-Catalyzed Carbonylation Reactions of Related Benzyl Acetates

Palladium-catalyzed carbonylation reactions are a powerful tool for converting organic halides and triflates into esters, amides, and other carbonyl compounds. nih.gov While direct carbonylation of benzyl alcohols is challenging, their corresponding derivatives, such as benzyl acetates (formed by esterification of the alcohol), are viable substrates. The general mechanism for the carbonylation of a benzyl derivative (e.g., halide or acetate) involves a series of steps within a catalytic cycle. diva-portal.orgacs.org

Oxidative Addition: The cycle begins with the oxidative addition of the benzyl derivative to a Pd(0) complex, forming a benzyl-Pd(II) species.

CO Insertion: A molecule of carbon monoxide (CO) then coordinates to the Pd(II) center and inserts into the palladium-benzyl bond. This migratory insertion step forms an acyl-Pd(II) complex.

Nucleophilic Attack: The acyl-Pd(II) intermediate is then attacked by a nucleophile, such as an alcohol or an amine.

Reductive Elimination: The final step is the reductive elimination of the carbonylated product (e.g., an ester or amide), which regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. diva-portal.org

For substrates like benzyl acetates, the specific ligand used with the palladium catalyst is crucial. Bidentate phosphine (B1218219) ligands, such as Xantphos, have been shown to be effective in these transformations, even allowing reactions to proceed at atmospheric pressure. nih.gov Mechanistic studies have involved the isolation and characterization of key intermediates, such as the (Xantphos)Pd(Br)benzoyl complex, to confirm their role in the catalytic process. nih.gov

Direct C-H Arylation Reactions Directed by Substituted Aromatic Systems

Direct C-H arylation is an increasingly important strategy in organic synthesis, offering a more atom-economical route to biaryls by avoiding the pre-functionalization of one of the aromatic partners. researchgate.net For a substituted aromatic system like 3-chloro-2-fluorobenzyl alcohol, the directing effects of the substituents and the functional group play a key role. The reaction mechanism can vary depending on the catalyst and conditions.

One proposed pathway is a cooperative bimetallic mechanism . acs.org In this model, one palladium center undergoes oxidative addition with an aryl halide, while a second palladium center activates the C-H bond of the other aromatic ring (the benzyl alcohol derivative). A transmetalation event between these two palladium species then forms a diaryl-Pd(II) complex, which subsequently undergoes reductive elimination to yield the biaryl product.

Another common mechanism is the Concerted Metalation-Deprotonation (CMD) pathway. acs.org In this process, the C-H bond cleavage occurs in a single step involving the palladium catalyst and a base (often a carboxylate, like pivalate). The pivalate (B1233124) anion is thought to act as a proton shuttle, facilitating the removal of the proton from the aromatic ring as the C-Pd bond is formed. acs.org

The electronic nature of the substituents on the aromatic rings has a significant impact. Studies on related systems show that electron-withdrawing groups on the C-H activation partner (like the chloro and fluoro groups on the benzyl alcohol) can facilitate the reaction. rsc.org

Nucleophilic Substitution Pathways Involving Halogenated Benzyl Alcohols and Analogues

The primary alcohol group of this compound can undergo nucleophilic substitution to form derivatives like alkyl halides. This transformation typically requires activation of the hydroxyl group, as OH⁻ is a poor leaving group. libretexts.orgunco.edu

The reaction with hydrogen halides (HX) proceeds via protonation of the alcohol's oxygen atom by the acid. This converts the hydroxyl group into a good leaving group, H₂O. libretexts.org For a primary benzylic alcohol like this compound, the subsequent substitution is expected to follow an Sₙ2 mechanism .

The Sₙ2 pathway involves a single, concerted step:

The nucleophile (e.g., a halide ion like Cl⁻ or Br⁻) attacks the α-carbon from the side opposite to the leaving group (the protonated hydroxyl, -OH₂⁺).

Simultaneously, the bond between the carbon and the oxygen of the leaving group breaks.

This leads to an inversion of stereochemistry at the α-carbon, although this is not relevant for the achiral this compound.

The benzylic position is particularly reactive towards nucleophilic substitution because the transition state is stabilized by the adjacent aromatic ring. Even though primary systems typically favor Sₙ2, the resonance stabilization of a potential benzylic carbocation means that an Sₙ1 pathway can sometimes compete, though it is less likely for primary alcohols under most conditions.

Comparison of Nucleophilic Substitution Mechanisms for Benzylic Alcohols libretexts.org
MechanismSubstrate ClassKey StepsIntermediateKinetics
Sₙ2Primary Benzylic1. Protonation of -OH 2. Concerted backside attack by nucleophile and loss of H₂OTransition StateBimolecular (Rate = k[Substrate][Nucleophile])
Sₙ1Secondary/Tertiary Benzylic1. Protonation of -OH 2. Loss of H₂O to form carbocation 3. Nucleophilic attackResonance-stabilized benzylic carbocationUnimolecular (Rate = k[Substrate])

Mechanistic Investigations of Derivatization Reactions (e.g., Etherification, Esterification)

Etherification: The synthesis of benzyl ethers from benzyl alcohols can be catalyzed by various reagents, including iron salts. The mechanism for the iron(III)-catalyzed symmetrical etherification of benzyl alcohols is believed to proceed through an ionic pathway. nih.govacs.org

The Lewis acidic Fe(III) catalyst coordinates to the hydroxyl group of one benzyl alcohol molecule, activating it.

A second benzyl alcohol molecule acts as a nucleophile, attacking the activated complex.

A molecule of water is eliminated, forming the ether linkage.

Electron-withdrawing groups on the benzyl alcohol, such as the chloro and fluoro substituents in this compound, can disfavor this reaction by reducing the nucleophilicity of the attacking alcohol and destabilizing any potential carbocation-like intermediates. nih.gov

Esterification: The most common method for converting an alcohol to an ester is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst (e.g., H₂SO₄). vedantu.com

Protonation of the Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: The alcohol (this compound) acts as a nucleophile and attacks the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (H₂O).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated (often by the conjugate base of the acid catalyst or another alcohol molecule) to give the final ester product and regenerate the acid catalyst. vedantu.com

Alternative mechanisms exist, such as photoactivated esterification on catalyst surfaces, which can involve the formation of surface oxygen species and the activation of the alcohol's C-H bond. researchgate.net

Vi. Advanced Applications of 3 Chloro 2 Fluorobenzyl Alcohol As a Synthetic Building Block

Role in the Synthesis of Complex Quinolone Derivatives and Pharmaceutical Precursors

The 3-chloro-2-fluorobenzyl moiety is a cornerstone in the structure of several modern pharmaceuticals, most notably in the class of quinolone derivatives. Quinolones are a significant class of compounds known for their broad-spectrum antibacterial and antiviral activities.

Detailed Research Findings: A prominent example of its application is in the synthesis of Elvitegravir, an integrase inhibitor used in the treatment of HIV infection. googleapis.com The synthesis of Elvitegravir involves the coupling of the 3-chloro-2-fluorobenzyl group to a pre-formed quinolone core. In one patented method, 3-chloro-2-fluorobenzyl bromide is first converted into an organozinc reagent, 3-chloro-2-fluorobenzylzinc bromide. googleapis.com This organometallic intermediate then participates in a palladium-catalyzed Negishi cross-coupling reaction with a protected quinolone derivative. googleapis.com This key carbon-carbon bond-forming step attaches the benzyl (B1604629) group at the C6 position of the quinolone ring system. The presence of the difluorobenzyl group has been shown to be crucial for the drug's mechanism of action, as it can be stabilized within a hydrophobic pocket of the target enzyme's N-terminal domain, interfering with the viral life cycle. nih.gov This strategic incorporation highlights the role of 3-chloro-2-fluorobenzyl alcohol as a precursor to a critical fragment in a complex, high-value pharmaceutical agent. googleapis.comgoogle.com

Key Intermediates in Elvitegravir Synthesis Role Reference
3-Chloro-2-fluorobenzyl bromidePrecursor to the organometallic reagent googleapis.com
3-Chloro-2-fluorobenzylzinc bromideOrganometallic coupling partner in Negishi reaction googleapis.com
Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylateQuinolone core structure orientjchem.org
ElvitegravirFinal Active Pharmaceutical Ingredient (API) google.com

Precursor for Organometallic Reagents in Carbon-Carbon Bond Formation (e.g., 3-Chloro-2-fluorobenzylmagnesium Bromide)

Organometallic reagents are fundamental tools in organic synthesis for the creation of carbon-carbon bonds. This compound is an excellent starting material for the preparation of such reagents, particularly Grignard reagents.

Detailed Research Findings: The synthesis of the Grignard reagent, 3-chloro-2-fluorobenzylmagnesium bromide, begins with the conversion of the parent alcohol into the corresponding halide, typically 3-chloro-2-fluorobenzyl bromide. This transformation is necessary because the hydroxyl group is a poor leaving group and is acidic, which would quench the highly basic Grignard reagent. libretexts.orgresearchgate.net The subsequent reaction of the benzyl bromide with magnesium turnings in an anhydrous ether solvent, like diethyl ether or tetrahydrofuran (B95107) (THF), yields the desired organomagnesium compound. libretexts.orgyoutube.com

This Grignard reagent is a potent nucleophile due to the highly polarized carbon-magnesium bond. libretexts.org It readily reacts with a wide range of electrophiles to form new C-C bonds. For example, its reaction with aldehydes and ketones produces secondary and tertiary alcohols, respectively. This reactivity provides a reliable method for extending carbon chains and building molecular complexity. libretexts.orgchemicalbook.com The presence of the chlorine and fluorine atoms on the aromatic ring can influence the reagent's reactivity and stability compared to non-halogenated analogues.

Reaction of 3-Chloro-2-fluorobenzylmagnesium Bromide Electrophile Product Class Reference
Nucleophilic AdditionAldehyde (R-CHO)Secondary Alcohol libretexts.org
Nucleophilic AdditionKetone (R-CO-R')Tertiary Alcohol chemicalbook.com
Nucleophilic Acyl SubstitutionEster (R-COOR')Tertiary Alcohol (after second addition) youtube.com
Ring OpeningEpoxidePrimary Alcohol (2 carbons longer) youtube.com

Synthesis of Heterocyclic Compounds Incorporating the Fluorinated Benzyl Moiety

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in medicinal chemistry. researchgate.net The incorporation of fluorine into these structures often enhances metabolic stability, bioavailability, and binding affinity. nih.govchim.it this compound serves as a versatile starting point for synthesizing various heterocycles bearing its distinct fluorinated benzyl group.

Detailed Research Findings: Beyond the quinolone system of Elvitegravir, the 3-chloro-2-fluorobenzyl moiety can be incorporated into other heterocyclic frameworks. A common synthetic strategy involves the initial oxidation of this compound to its corresponding aldehyde, 3-chloro-2-fluorobenzaldehyde. This aldehyde then becomes a key electrophilic component in various multicomponent cyclization reactions. d-nb.info For instance, it can be used in the Biginelli reaction with a β-ketoester and urea (B33335) (or thiourea) to produce dihydropyrimidinones, or in the Hantzsch synthesis with a β-ketoester and ammonia (B1221849) to yield 1,4-dihydropyridines. d-nb.info These heterocyclic cores are prevalent in a wide range of biologically active molecules. The synthesis of new heterocyclic compounds is an active area of research, with many methods being developed to create novel structures from starting materials like substituted carbonyls derived from benzyl alcohols. researchgate.netwisdomlib.orgsemanticscholar.org

Heterocycle Class Synthetic Approach from this compound Key Reaction Reference
QuinolonesCoupling of the derived organometallic reagent to a quinolone core.Negishi Coupling googleapis.com
1,4-DihydropyridinesOxidation to aldehyde, followed by reaction with β-ketoester and ammonia.Hantzsch Synthesis d-nb.info
DihydropyrimidinonesOxidation to aldehyde, followed by reaction with β-ketoester and urea/thiourea.Biginelli Reaction d-nb.info
Azetidinones (β-Lactams)The chloro-substituted benzyl moiety can be part of Schiff bases that undergo cycloaddition with chloroacetyl chloride to form 3-chloro azetidinones.Staudinger Synthesis mdpi.com

Application in Catalyst Preparation and Ligand Synthesis

The electronic properties of ligands in organometallic catalysis are critical for controlling the activity and selectivity of the metal center. The substituents on a ligand can fine-tune its steric bulk and electron-donating or -withdrawing nature. While direct, widespread use of this compound in catalyst synthesis is not extensively documented, its structure makes it a promising candidate for creating novel ligands.

Detailed Research Findings: The synthesis of specialized ligands often involves building upon functionalized aromatic scaffolds. This compound can be envisioned as a precursor for phosphine-type ligands. For example, after conversion to 3-chloro-2-fluorobenzyl chloride, a nucleophilic substitution reaction with a phosphide (B1233454) anion (e.g., LiPPh₂) would yield a (3-chloro-2-fluorobenzyl)diphenylphosphine ligand.

The presence of both an electron-withdrawing fluorine atom and a moderately electron-withdrawing chlorine atom would decrease the electron density on the phosphorus atom compared to an unsubstituted benzylphosphine ligand. This electronic modification would make the resulting metal-phosphine complex more electrophilic and could alter its catalytic behavior in reactions such as cross-coupling or hydrogenation. While benzyl alcohols themselves are typically used as substrates in catalytic oxidation studies, the principles of catalyst design suggest that their functionalized derivatives are valuable for creating a diverse library of ligands to screen for optimal catalytic performance. mdpi.comresearchgate.net

Development of Radiotracers for Positron Emission Tomography (PET) Imaging Utilizing Halogenated Benzyl Alcohol Scaffolds

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. It relies on the detection of radiation from positron-emitting isotopes, with fluorine-18 (B77423) (¹⁸F) being one of the most important due to its convenient half-life (109.7 min) and low positron energy. nih.govacs.org

Detailed Research Findings: Halogenated benzyl alcohol scaffolds are attractive precursors for the synthesis of ¹⁸F-labeled PET radiotracers. acs.org The synthetic strategy involves introducing the ¹⁸F isotope into the molecule shortly before use. The benzylic position is particularly suitable for this radio-labeling. acs.org The process typically starts with converting the hydroxyl group of this compound into a more effective leaving group, such as a tosylate or mesylate. This "precursor" molecule is then subjected to a nucleophilic substitution reaction with cyclotron-produced [¹⁸F]fluoride. nih.gov

The resulting radiotracer, [¹⁸F]-(3-chloro-2-fluorobenzyl) fluoride (B91410), would carry the PET isotope. The stable chlorine and fluorine-19 atoms on the aromatic ring are critical as they modulate the lipophilicity, metabolic stability, and target-binding affinity of the tracer molecule. A key challenge in this field is preventing in vivo defluorination, where the ¹⁸F is cleaved from the molecule. The rate of this undesired process is highly dependent on the other substituents on the benzene (B151609) ring, making the study of variously substituted benzyl alcohol scaffolds an important area of research. acs.org

Step Description Purpose Reference
1. Precursor SynthesisConvert the -OH group of this compound to a good leaving group (e.g., -OTs, -OMs, -Br).Activate the benzylic position for nucleophilic attack. acs.org
2. RadiofluorinationReact the precursor with [¹⁸F]fluoride ion, typically with a phase-transfer catalyst (e.g., Kryptofix 2.2.2).Introduce the positron-emitting ¹⁸F isotope. nih.gov
3. PurificationPurify the crude radiolabeled product, often using semi-preparative HPLC.Isolate the desired radiotracer from unreacted precursors and byproducts. acs.orgnih.gov
4. FormulationFormulate the purified tracer in a biocompatible solution for injection.Prepare the final product for administration. nih.gov

Vii. Biotransformation and Environmental Metabolism of Halogenated Benzyl Alcohols

Enzymatic Dehalogenation Mechanisms and Fluoride (B91410) Release in Microbial Systems

The cleavage of the carbon-halogen bond is the critical step in the detoxification and metabolism of halogenated compounds. nih.gov Due to the high dissociation energy of the carbon-fluorine (C-F) bond, it is significantly more resistant to cleavage than carbon-chlorine (C-Cl) or carbon-bromine (C-Br) bonds. bangor.ac.uk Despite this stability, microorganisms have evolved specific enzymes, known as dehalogenases, to catalyze this reaction. nih.govmdpi.com

Two primary mechanisms for biological defluorination exist:

Direct Enzymatic Cleavage: This involves enzymes that directly catalyze the cleavage of the C-F bond. Fluoroacetate dehalogenases are a well-studied class of such enzymes. bangor.ac.uknih.gov They employ a hydrolytic mechanism where a nucleophilic residue in the enzyme's active site (often an aspartate) attacks the carbon atom bearing the fluorine, leading to the formation of an ester intermediate and the release of a fluoride ion. bangor.ac.ukmdpi.com Subsequent hydrolysis of the intermediate regenerates the enzyme. mdpi.com

Spontaneous Defluorination: In this pathway, the fluorinated compound is catabolized to an unstable intermediate that spontaneously eliminates the fluoride ion without direct enzymatic action on the C-F bond itself. nih.gov This can occur, for example, after hydroxylation of the carbon atom to which the fluorine is attached, forming an unstable gem-halohydrin.

In microbial systems, the release of inorganic fluoride (F⁻) is a key indicator of the biodegradation of organofluorine compounds. nih.govacs.org Studies on various bacteria, including Pseudomonas, have confirmed the stoichiometric release of fluoride during the degradation of compounds like fluorobenzoates and fluoroalkanes. nih.govacs.org For instance, Pseudomonas sp. strain 273 achieved over 90% recovery of fluorine as inorganic fluoride when degrading 1-fluorodecane. acs.org This efficient fluoride release is crucial for the complete mineralization of the organic compound.

Table 2: Key Enzyme Classes in Microbial Dehalogenation
Enzyme ClassMechanismTypical SubstratesReference
Fluoroacetate Dehalogenases (FADs)Hydrolytic dehalogenation via an aspartyl-ester intermediate (SN2 reaction)Fluoroacetate, Difluoroacetate bangor.ac.uknih.gov
DioxygenasesIncorporation of two oxygen atoms, leading to hydroxylated intermediates that can spontaneously dehalogenateChlorobenzene, other halogenated benzenes nih.gov
MonooxygenasesHydroxylation of the aromatic ring, can facilitate subsequent dehalogenationTrichlorophenol nih.gov
Reductive DehalogenasesReplacement of a halogen with a hydrogen atom, common in anaerobic respirationOrganohalide respiring bacteria substrates mdpi.com

Characterization of Biotransformation Metabolites and Implications for Environmental Fate

In the anaerobic biotransformation of a related compound, 3,5-dichloro-p-anisyl alcohol, the initial step was demethylation to form 3,5-dichloro-4-hydroxybenzyl alcohol. nih.gov This intermediate was then converted through two different routes:

A biotic route involving oxidation of the benzyl (B1604629) alcohol group to form 3,5-dichloro-4-hydroxybenzoate, which was then decarboxylated to 2,6-dichlorophenol. nih.gov

An abiotic route where 3,5-dichloro-4-hydroxybenzyl alcohol dimerized to form bis(3,5-dichloro-4-hydroxyphenyl)methane. nih.gov

This study highlights that microbial action can produce intermediates that undergo further biotic or abiotic transformations, sometimes leading to more complex molecules. nih.gov For fluorinated compounds, the pathway typically leads to fluorinated catechols after initial oxidation and before ring cleavage. ucd.ie For example, the degradation of 4-fluorobenzoate (B1226621) can produce 4-fluorocatechol. The subsequent breakdown of these catechols leads to aliphatic acids that can be fully mineralized. ucd.ie

The environmental fate of benzyl alcohol itself is characterized by rapid biodegradation under both aerobic and anaerobic conditions. taylorfrancis.comeuropa.eu However, halogenation can increase persistence. ncert.nic.in The formation of halogenated phenols and catechols as intermediates is significant, as these compounds can be toxic. Complete degradation to carbon dioxide, water, and inorganic halides (F⁻ and Cl⁻) represents a full detoxification of the original compound. The ability of microorganisms like Pseudomonas to carry out this complete degradation is a key factor in the natural attenuation of these contaminants in the environment. nih.govmdpi.com

Viii. Emerging Research Avenues and Methodological Advancements

Green Chemistry Approaches in 3-Chloro-2-fluorobenzyl Alcohol Synthesis and Derivatization

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.net In the context of this compound, this involves developing synthetic and derivatization pathways that minimize waste, use less hazardous materials, and improve energy efficiency.

Detailed Research Findings: Researchers are exploring several green strategies applicable to halogenated benzyl (B1604629) alcohols. One approach involves the use of environmentally benign solvents, with a significant push towards aqueous media. researchgate.netmdpi.com Studies on other benzyl alcohols have shown that using water as a solvent, often with a surfactant like sodium dodecyl sulphate, can be highly effective for certain reactions, such as halogenation with N-halosuccinimides. researchgate.netmdpi.com This approach avoids the use of volatile organic compounds (VOCs), which are common in traditional synthesis.

Another key area is the development of solvent-free reaction conditions. For instance, the oxidation of benzyl alcohol derivatives has been achieved using ruthenium supported on alumina (B75360) with air as the green oxidant, a process that boasts a very low E-factor (environmental factor), indicating minimal waste generation. mdpi.com Similarly, the use of catalysts like PdOx/CeO2-NR in solvent-free oxidations of benzyl alcohols demonstrates good conversion and high selectivity, particularly for derivatives with electron-donating groups. mdpi.com

The choice of reagents is also critical. A rapid and highly chemoselective chlorination of benzyl alcohols has been developed using 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalytic amount of dimethyl sulfoxide (B87167) (DMSO) under neutral conditions. organic-chemistry.org This method is fast (10-40 minutes) and avoids the harsh acidic or basic conditions of traditional methods, which can lead to unwanted side reactions. organic-chemistry.org For derivatization, the use of cyclodextrins in the aqueous oxidation of benzyl alcohols to aldehydes with reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has been shown to enhance reactivity and limit undesired aromatic bromination side products. researchgate.net Furthermore, biological degradation pathways for halogenated aromatics are being investigated as a sustainable method for managing waste streams containing these compounds. nih.gov

Table 1: Green Chemistry Strategies for Halogenated Benzyl Alcohols

Strategy Description Potential Advantage for this compound Reference
Aqueous Media Utilizing water as the reaction solvent, sometimes with surfactants to improve solubility and reaction efficiency. Reduces reliance on volatile organic compounds (VOCs), lowering environmental and health impacts. researchgate.netmdpi.com
Solvent-Free Oxidation Performing oxidation reactions without a solvent, using air as the oxidant and a solid-supported catalyst. High atom economy, significantly reduces waste (low E-factor), and simplifies product purification. mdpi.com
Neutral Condition Reagents Employing reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) for chlorination that operate under mild, neutral conditions. Increases selectivity, reduces side reactions, and is compatible with sensitive functional groups. organic-chemistry.org
Catalytic Systems Using cyclodextrins or supported metal catalysts (e.g., PdOx/CeO2-NR) to enhance reaction rates and selectivity. Improves efficiency, allows for catalyst recycling, and can enable reactions under milder conditions. mdpi.comresearchgate.net

| Biodegradation | Utilizing microorganisms to break down halogenated aromatic compounds in waste streams. | Environmentally friendly method for waste treatment, converting toxic compounds into common metabolites. | nih.gov |

Flow Chemistry Applications for Scalable and Efficient Production and Reaction Optimization

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor, offers significant advantages for the production of fine chemicals like this compound. This technology enables precise control over reaction parameters, leading to improved safety, consistency, and scalability.

Detailed Research Findings: The synthesis of active pharmaceutical ingredients (APIs) and their precursors is increasingly benefiting from flow chemistry. nih.gov For reactions involving potentially hazardous intermediates or highly exothermic processes, flow reactors provide superior heat and mass transfer, minimizing risks and improving yield. For example, the Swern oxidation of benzyl alcohol to benzaldehyde (B42025) has been successfully performed in a continuous flow microreactor system. tubitak.gov.tr This approach allows the reaction to be conducted at near-room temperature, a significant improvement over the cryogenic temperatures (-70°C) required for batch processing, and reduces reaction times from hours to milliseconds. tubitak.gov.tr

Flow chemistry is also well-suited for multi-step syntheses. Complex molecules can be synthesized through a sequence of flow reactors, with purification steps sometimes integrated directly into the flow path. nih.gov This telescoping of reactions reduces manual handling and processing time. Photochemistry in flow reactors is another burgeoning area. A scalable deoxygenative alkynylation of alcohols has been demonstrated using flow photochemistry, which offers practical and efficient synthesis with short reaction times and good yields, even on a gram scale. researchgate.net Such a method could be adapted for the derivatization of this compound. The use of turbo Grignard reagents in flow for reactions with sensitive substrates has also proven effective, showcasing the technology's ability to handle highly reactive species safely. nih.gov

Table 2: Flow Chemistry Applications in Alcohol Synthesis and Derivatization

Application Key Features Relevance to this compound Reference
Oxidation in Microreactors Precise temperature control, short residence times, enhanced safety. Enables efficient and safe oxidation to 3-chloro-2-fluorobenzaldehyde, avoiding harsh conditions and improving yield. tubitak.gov.tr
Multi-step API Synthesis Integration of multiple reaction and purification steps into a continuous sequence. Streamlines production from starting materials to final derivatives, reducing production time and cost. nih.gov
Flow Photochemistry Utilizes light to initiate reactions in a continuous flow setup for high efficiency and scalability. Offers a modern and scalable method for introducing new functional groups onto the benzyl alcohol backbone. researchgate.net

| Gas-Liquid Reactions | Efficiently handles reactions involving gaseous reagents (e.g., fluoroform) in a continuous process. | Could enable novel derivatization strategies, such as difluoromethylation, in a controlled and scalable manner. | allfordrugs.com |

Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Novel Halogenated Benzyl Alcohol Derivatives

Detailed Research Findings: For a compound like this compound, ML models can be trained to predict its reactivity in various chemical transformations. By representing molecules with DFT-derived physical features, supervised ML algorithms can forecast reaction yields with increasing accuracy. ucla.edu For instance, models have been developed to predict the yield of benzyl alcohol oxidation, saving significant time and resources compared to traditional experimental screening. nih.gov This predictive power allows chemists to identify optimal reaction conditions and reagents in silico before entering the lab. researchgate.netcmu.edu

Table 3: AI and Machine Learning in Chemical Synthesis and Design

Application Area Technique/Methodology Potential Impact on Halogenated Benzyl Alcohols Reference
Reactivity Prediction Supervised Machine Learning using DFT-derived features or molecular fingerprints. Predicts reaction yields and optimal conditions for the synthesis and derivatization of this compound. ucla.edunih.govresearchgate.net
De Novo Molecular Design Generative AI models (e.g., RNNs, LSTMs) trained on large chemical databases. Designs novel derivatives of this compound with tailored properties for pharmaceutical or material science applications. nih.govazoai.comnih.gov
Accelerated Discovery Combining automated high-throughput experiments with ML to build a "reactome." Rapidly maps the reactivity of halogenated benzyl alcohols, identifying novel reactions and filling knowledge gaps. technologynetworks.com

Advanced In-situ Spectroscopic Techniques for Real-time Reaction Monitoring and Mechanistic Insights

Understanding reaction kinetics and mechanisms is fundamental to optimizing chemical processes. Advanced in-situ spectroscopic techniques allow chemists to observe reactions as they happen, providing a wealth of data that is unobtainable through traditional offline analysis of starting materials and final products.

Detailed Research Findings: For reactions involving this compound, several in-situ techniques are particularly valuable. In-situ Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the concentration of reactants, intermediates, and products in real-time. This has been effectively demonstrated in studies of electrochemically controlled organic reactions, including the oxidation of allylic alcohols, where kinetic profiles provided deep mechanistic insight. nih.gov

In-situ Raman spectroscopy is another powerful tool, capable of monitoring reactions in various environments, including under high pressure. It has been used to quantitatively track ethanol (B145695) production during fermentation, showcasing its utility for monitoring alcohol synthesis. nih.gov Its ability to function in aqueous and non-aqueous systems makes it versatile for a range of synthetic conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H NMR, can be used to follow the conversion of reactants and the formation of products directly in the reaction vessel. acs.org This provides detailed structural information throughout the course of the reaction. For fluorine-containing compounds like this compound, ¹⁹F NMR would be an exceptionally powerful and clean probe for monitoring reactions at the fluorine center. The combination of Gas Chromatography-Mass Spectrometry (GC-MS) is also vital for the separation and identification of halogenated aromatic compounds and alcohols, providing elemental, structural, and molecular ion information. nih.gov These real-time monitoring techniques are crucial for rapid process optimization, ensuring reaction completeness, identifying unexpected intermediates, and gaining a fundamental understanding of the reaction mechanism.

Table 4: In-situ Spectroscopic Techniques for Reaction Monitoring

Technique Type of Information Provided Application to this compound Reactions Reference
FTIR Spectroscopy Functional group changes, concentration of species over time, kinetic profiles. Real-time monitoring of oxidation (disappearance of -OH, appearance of C=O) or derivatization reactions. nih.gov
Raman Spectroscopy Molecular vibrations, quantitative analysis of reactants and products, suitable for high-pressure and aqueous systems. In-situ monitoring of synthesis, providing kinetic data and mechanistic insights under various conditions. nih.gov
NMR Spectroscopy (¹H, ¹⁹F) Detailed structural information, quantification of species, reaction conversion. Tracking the progress of synthesis and derivatization, with ¹⁹F NMR offering a specific probe for the fluorinated ring. acs.org

| GC-Mass Spectrometry | Separation and identification of volatile components, elemental and structural information. | Analysis of reaction mixtures to identify products, by-products, and intermediates in syntheses and derivatizations. | nih.gov |

Q & A

Q. Key Considerations :

  • Monitor reaction temperature to avoid over-reduction.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.

Advanced: How can regioselectivity challenges during the introduction of chloro and fluoro groups be addressed?

Methodological Answer:
Regioselectivity is influenced by:

  • Directing groups : Pre-install a hydroxyl or methoxy group to guide halogenation, followed by deprotection .
  • Stepwise halogenation : Fluorinate first (e.g., using DAST or Selectfluor), as fluorine’s strong electron-withdrawing effect directs chlorine to the meta position .
  • Computational modeling : Use DFT calculations to predict reactive sites and optimize reaction conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.